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Compound of Interest

Compound Name: Synhexyl

Cat. No.: B1666284 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of Synhexyl, also known as

Parahexyl, a synthetic cannabinoid and a structural analog of Δ⁹-tetrahydrocannabinol (THC).

This document details its chemical structure, mechanism of action, and potential therapeutic

applications, with a focus on providing actionable information for research and development.

Introduction
Synhexyl, or Parahexyl, is a synthetic homologue of THC developed in the mid-20th century.

[1][2] Structurally, it differs from THC by the substitution of the pentyl side chain with a hexyl

chain.[1][2] Historically, it was investigated for its anxiolytic properties.[1][3] Like THC,

Synhexyl is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is predominantly

expressed in the central nervous system.[3] This interaction mediates its psychoactive effects.

Due to its structural similarity and pharmacological activity profile resembling THC, Synhexyl is
classified as a Schedule I substance in many jurisdictions, limiting its research and therapeutic

use.[1][2]

Chemical Structure and Properties
Synhexyl is a dibenzopyran derivative with the systematic IUPAC name 3-hexyl-6,6,9-

trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol. Its chemical and physical properties are

summarized in the table below.
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Property Value Source

Molecular Formula C₂₂H₃₂O₂ [1][4]

Molar Mass 328.49 g/mol [1][4]

IUPAC Name

3-hexyl-6,6,9-trimethyl-

7,8,9,10-

tetrahydrobenzo[c]chromen-1-

ol

[4]

CAS Number 117-51-1 [1][4]

Synonyms Parahexyl, n-Hexyl-Δ³-THC [1]

Appearance Not specified in literature

Solubility Not specified in literature

Mechanism of Action: CB1 Receptor Signaling
Synhexyl exerts its pharmacological effects primarily through its agonistic activity at the

cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR). The binding of

Synhexyl to the CB1 receptor initiates a cascade of intracellular signaling events, as depicted

in the diagram below.
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CB1 Receptor Signaling Pathway

Upon activation by Synhexyl, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This

leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular

concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A

(PKA). The activated Gi/o protein also modulates ion channels, leading to the inhibition of

voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

These actions collectively decrease neuronal excitability and inhibit the release of

neurotransmitters. Furthermore, CB1 receptor activation can stimulate the mitogen-activated

protein kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in regulating

gene expression and other cellular processes.

Pharmacological Data
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Specific quantitative data on the binding affinity and functional activity of Synhexyl at the CB1

receptor are not readily available in the peer-reviewed literature. However, it is known to be a

potent CB1 agonist. For comparative purposes, the following table summarizes the CB1

receptor binding affinities of THC and other relevant cannabinoids.

Compound
CB1 Receptor Binding
Affinity (Ki)

Source

Synhexyl (Parahexyl) Not Reported

Δ⁹-Tetrahydrocannabinol

(THC)
15 nM - 40.7 nM

CP 55,940 (Synthetic Agonist) 0.58 nM

WIN 55,212-2 (Synthetic

Agonist)
1.9 nM

Anandamide

(Endocannabinoid)
89.3 nM

Pharmacokinetics
Detailed pharmacokinetic parameters for Synhexyl in humans have not been extensively

studied and reported. It is noted to have a higher oral bioavailability compared to THC, but

specific values for half-life, volume of distribution, and clearance are not available.[1][2]

Experimental Protocols
Hypothetical Synthesis of Synhexyl
A detailed, step-by-step experimental protocol for the synthesis of Synhexyl is not publicly

available. However, based on established methods for the synthesis of THC and other

cannabinoids, a plausible synthetic route can be outlined. A common approach involves the

acid-catalyzed condensation of olivetol (5-pentylresorcinol) or its hexyl equivalent with a

suitable monoterpene, such as p-mentha-2,8-dien-1-ol or chrysanthenol.

Objective: To synthesize 3-hexyl-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

(Synhexyl).
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Materials:

5-Hexylresorcinol

(-)-p-Mentha-2,8-dien-1-ol

p-Toluenesulfonic acid (p-TSA) or another Lewis acid catalyst (e.g., BF₃·OEt₂)

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and ethyl acetate for elution

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), dissolve 5-hexylresorcinol (1 equivalent) and (-)-p-mentha-2,8-dien-1-ol (1-1.2

equivalents) in anhydrous DCM.

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the Lewis acid

catalyst (e.g., p-TSA, 0.1 equivalents) portion-wise while stirring.

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature.

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting

materials are consumed.

Workup: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Transfer the

mixture to a separatory funnel and extract the aqueous layer with DCM.

Purification of Crude Product: Combine the organic layers, wash with brine, and dry over

anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo to
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obtain the crude product.

Chromatographic Purification: Purify the crude product by flash column chromatography on

silica gel, using a gradient of hexane and ethyl acetate as the eluent to isolate the desired

Synhexyl isomer.

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR)

spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid

chromatography (HPLC) to confirm its structure and purity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1666284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Purification

Analysis

5-Hexylresorcinol +
(-)-p-Mentha-2,8-dien-1-ol

Acid-Catalyzed Condensation
(in Anhydrous DCM)

Crude Synhexyl

Aqueous Workup
(NaHCO₃, Brine)

Drying and Concentration

Column Chromatography

Pure Synhexyl

Structural Characterization
(NMR, MS, HPLC)

Click to download full resolution via product page

Hypothetical Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1666284?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Therapeutic Applications and Future
Directions
Given its potent CB1 receptor agonism, Synhexyl may possess therapeutic potential in

conditions where this mechanism is beneficial, such as in the management of chronic pain,

chemotherapy-induced nausea and vomiting, and appetite stimulation. Its historical

investigation as an anxiolytic suggests potential applications in anxiety-related disorders,

although the psychoactive effects may limit its utility.[1][3]

Future research should focus on obtaining precise pharmacological data for Synhexyl,
including its binding affinities and functional activities at both CB1 and CB2 receptors. Detailed

pharmacokinetic and metabolic studies are also necessary to understand its absorption,

distribution, metabolism, and excretion profile. Furthermore, exploring the therapeutic potential

of Synhexyl in preclinical models of various diseases could unveil novel treatment avenues.

However, the legal and regulatory status of Synhexyl presents a significant hurdle to

conducting such research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666284?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

